2-Chlorobenzenesulfonic acid

Acid Dissociation Constant Sulfonic Acid Chemistry Physicochemical Property

Researchers need isomerically pure chlorobenzenesulfonic acid for regioselective synthesis, but positional isomers (ortho/meta/para) are often supplied as mixtures or with ambiguous specs. CAS 27886-58-4 solves this: - Ortho-specific substitution pattern: Most acidic monochloro isomer (pKa -1.12 ± 0.15), enabling precise acid-catalyzed mechanistic studies. - Thermal isomerization feedstock: Direct precursor to 4-chlorobenzenesulfonic acid for DDS monomer used in polysulfone/polyethersulfone engineering plastics (medical, aerospace, membranes). - Analytical reference standard: DSC-validated melting point of 102°C (vs para 67-68°C) for HPLC/GC-MS isomer resolution. - Ortho-chloro site for further functionalization via nucleophilic aromatic substitution - inaccessible with para isomer.

Molecular Formula C6H7ClO4S
Molecular Weight 210.63
CAS No. 27886-58-4
Cat. No. B2807420
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chlorobenzenesulfonic acid
CAS27886-58-4
Molecular FormulaC6H7ClO4S
Molecular Weight210.63
Structural Identifiers
SMILESC1=CC=C(C(=C1)S(=O)(=O)O)Cl
InChIInChI=1S/C6H5ClO3S/c7-5-3-1-2-4-6(5)11(8,9)10/h1-4H,(H,8,9,10)
InChIKeyMZTDDNDMKBNLGE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 100 g / 500 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-Chlorobenzenesulfonic Acid: Ortho-Chloro Isomer Overview


2-Chlorobenzenesulfonic acid (CAS 27886-58-4, molecular formula C6H5ClO3S, molecular weight 192.62) is the ortho-isomer of monochlorobenzenesulfonic acid, a class of aromatic sulfonic acids formed by the electrophilic sulfonation of chlorobenzene [1]. It is one of three positional isomers alongside 3-chlorobenzenesulfonic acid (meta) and 4-chlorobenzenesulfonic acid (para), each possessing distinct regiochemical and physical properties . This compound is typically isolated as a hydrate and serves primarily as a sulfonation intermediate in organic synthesis .

Why 2-Chlorobenzenesulfonic Acid Cannot Be Substituted


Although 2-, 3-, and 4-chlorobenzenesulfonic acids share the same molecular formula and are co-produced during the sulfonation of chlorobenzene with concentrated sulfuric acid or oleum at 200–250°C , their substitution patterns confer distinct acid strengths (predicted pKa of -1.12 ± 0.15 for the ortho isomer versus -0.94 ± 0.15 for meta and -0.83 ± 0.50 for para) , divergent melting points (102°C for ortho versus reported 67–68°C for para) [1], and, critically, specific reactivity profiles in isomerization and downstream derivatization reactions [2]. These differences preclude generic interchangeability in both synthetic applications and analytical reference standards.

2-Chlorobenzenesulfonic Acid: Key Differentiating Evidence


Acid Strength: Ortho vs. Meta and Para Isomers

The predicted acid dissociation constant (pKa) of 2-chlorobenzenesulfonic acid is -1.12 ± 0.15, which is lower (indicating stronger acidity) than both its meta and para isomers . The 3-chloro isomer has a predicted pKa of -0.94 ± 0.15, while the 4-chloro isomer has a predicted pKa of -0.83 ± 0.50 . This trend aligns with the electron-withdrawing inductive effect of the ortho-chloro substituent, which stabilizes the conjugate base to a greater extent than substitution at the meta or para positions.

Acid Dissociation Constant Sulfonic Acid Chemistry Physicochemical Property

Isomerization Feedstock to 4-Chlorobenzenesulfonic Acid

2-Chlorobenzenesulfonic acid is explicitly claimed as a feedstock for the industrial preparation of 4-chlorobenzenesulfonic acid via thermal isomerization in the presence of sulfuric acid [1]. The patented process involves the conversion of 2-chlorobenzenesulfonic acid and/or 3-chlorobenzenesulfonic acid to the thermodynamically more stable 4-chlorobenzenesulfonic acid at temperatures of 100 to 300°C [2]. This process is integral to the commercial synthesis of 4,4′-dichlorodiphenyl sulfone (DDS), a key monomer for high-performance polysulfone polymers.

Isomerization Diaryl Sulfone Synthesis Process Chemistry

Melting Point Comparison: Ortho vs. Para Isomer

The melting point of 2-chlorobenzenesulfonic acid is reported as 102 °C, whereas the para isomer (4-chlorobenzenesulfonic acid) melts at approximately 67–68 °C [1]. This substantial difference of approximately 34–35 °C reflects distinct crystal lattice energies arising from the differing molecular geometries (ortho vs. para substitution). This difference is exploited practically in the separation of isomer mixtures via fractional crystallization, where the higher-melting ortho isomer can be selectively isolated or removed based on thermal processing conditions .

Thermal Property Isomer Separation Crystallization

Synthesis and Separation from Isomer Mixtures

Electrophilic sulfonation of chlorobenzene with concentrated sulfuric acid or oleum at 200–250°C yields a mixture of 2-, 3-, and 4-chlorobenzenesulfonic acids . The ortho-isomer (2-chlorobenzenesulfonic acid) constitutes a specific fraction of this mixture and is isolated via fractional crystallization or precipitation, leveraging its distinct solubility profile relative to the meta and para isomers [1]. This separation step is critical for obtaining isomerically pure material for subsequent applications, including its use as a precursor for further isomerization to the para isomer [2].

Electrophilic Sulfonation Isomer Separation Process Optimization

2-Chlorobenzenesulfonic Acid: Validated Applications


Isomerization to 4-Chlorobenzenesulfonic Acid for DDS Production

Procure 2-chlorobenzenesulfonic acid as a starting material for the thermal isomerization process to produce 4-chlorobenzenesulfonic acid, as described in U.S. Patent Application 20110218357. The conversion proceeds in the presence of sulfuric acid at 100–300°C [1]. The resulting 4-chlorobenzenesulfonic acid is subsequently used in the synthesis of 4,4′-dichlorodiphenyl sulfone (DDS), a monomer essential for manufacturing high-performance polysulfone and polyethersulfone engineering thermoplastics with applications in medical devices, aerospace components, and water purification membranes.

Acid Catalysis and Sulfonic Acid Reactivity Studies

Utilize 2-chlorobenzenesulfonic acid in comparative mechanistic studies examining the effect of ortho-chloro substitution on sulfonic acid reactivity. The predicted pKa of -1.12 ± 0.15 makes it the most acidic among the monochloro positional isomers , providing a quantifiable basis for investigating acid-catalyzed transformations. This includes studies on esterification rates, sulfonate leaving group propensity, and electronic effects in nucleophilic aromatic substitution reactions at the sulfonyl center [2].

Analytical Reference for Isomer-Specific Methods

Employ 2-chlorobenzenesulfonic acid as a certified reference standard for developing and validating chromatographic methods (HPLC, GC-MS) designed to resolve and quantify chlorobenzenesulfonic acid isomers in environmental samples or industrial process streams. The distinct melting point of 102 °C, in contrast to 67–68 °C for the para isomer [3], also provides a thermal analytical benchmark for purity assessment via differential scanning calorimetry (DSC).

Ortho-Substituted Benzenesulfonate Derivative Synthesis

Use 2-chlorobenzenesulfonic acid as a building block for synthesizing ortho-substituted benzenesulfonate esters and amides where the steric and electronic environment of the ortho-chloro substituent is required for subsequent transformations. The ortho-chloro group can undergo nucleophilic aromatic substitution under appropriate conditions, enabling further functionalization that is not possible with the para isomer, which is more commonly employed as a stable sulfonate leaving group precursor.

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